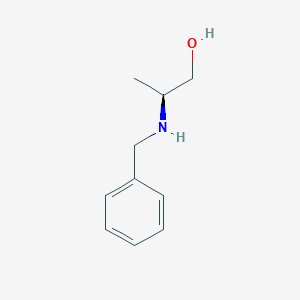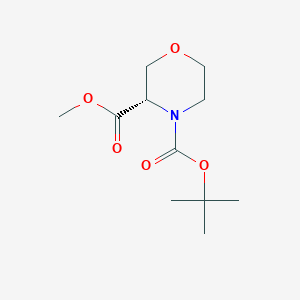
3-Bromo-1-indanone
Übersicht
Beschreibung
3-Bromo-1-indanone is a derivative of 1-indanone . It is a compound that has been used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 1-indanones, including 3-Bromo-1-indanone, has been a subject of research for many years. More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Molecular Structure Analysis
The molecular formula of 3-Bromo-1-indanone is C9H7BrO . Its molecular weight is 211.05 g/mol .
Chemical Reactions Analysis
3-Bromo-1-indanone participates in various chemical reactions. For instance, it has been used in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds . It also participates in the Nazarov reaction .
Physical And Chemical Properties Analysis
The physical properties of 3-Bromo-1-indanone such as density, freezing point, and refractive index have been determined .
Wissenschaftliche Forschungsanwendungen
Biological Activity
1-Indanones, which include 3-Bromo-1-indanone, have a broad range of biological activity . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . They can also be used in the treatment of neurodegenerative diseases .
Alzheimer’s Disease Treatment
1-Indanones are used in pharmaceuticals for the treatment of Alzheimer’s disease . They play a crucial role in the development of drugs that can help manage this neurodegenerative condition .
Cardiovascular Drugs
1-Indanones are also used in cardiovascular drugs . They contribute to the development of medications that help manage heart-related conditions .
Insecticides, Fungicides, and Herbicides
1-Indanones are effective insecticides, fungicides, and herbicides . They are used in agriculture to protect crops from pests and diseases .
Hepatitis C Treatment
1-Indanones are used in the development of non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .
Anticancer Agents
Several compounds, including 3-Bromo-1-indanone, have been shown to have potent anti-tumor activity . They are worthy of further study as an anticancer agent .
Organic Electronics
Indane-1-3-dione derivatives, which include 3-Bromo-1-indanone, find applications in organic electronics . They contribute to the development of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Optical Sensing and Non-linear Optical (NLO) Applications
Indane-1-3-dione derivatives are also used in optical sensing and non-linear optical (NLO) applications . They play a crucial role in the development of sensors and devices that manipulate light .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromo-1-indanone, a derivative of 1-indanone, has been found to exhibit a broad range of biological activity . . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Given the wide range of biological activities exhibited by 1-indanone derivatives, it is likely that 3-bromo-1-indanone interacts with its targets in a manner that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction pathways.
Biochemical Pathways
For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens, while its anti-inflammatory and analgesic properties indicate a potential role in modulating immune response and pain signaling pathways .
Result of Action
The molecular and cellular effects of 3-Bromo-1-indanone’s action are likely to be diverse, given its broad range of biological activities. For instance, its antiviral and antibacterial activities suggest that it may inhibit the replication of pathogens, while its anti-inflammatory and analgesic properties suggest that it may modulate immune responses and pain signaling pathways .
Eigenschaften
IUPAC Name |
3-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUCUXHVGXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471727 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-indanone | |
CAS RN |
40774-41-2 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Bromo-1-indanone in the synthesis of fused indane derivatives?
A1: 3-Bromo-1-indanone serves as a crucial starting material in the synthesis of fused indane derivatives. It undergoes an in situ conversion to 1-indenone, which then acts as a dieneophile in an amine-catalyzed asymmetric Diels-Alder reaction with 2,4-dienals. [, ] This reaction is followed by a cascade N-heterocyclic carbene-mediated benzoin condensation, ultimately yielding the desired fused indane products. [, ]
Q2: What are the advantages of using a combined amine-N-heterocyclic carbene cascade catalysis in this synthesis?
A2: The combined catalytic approach offers several advantages. Firstly, it allows for the generation of the reactive 1-indenone intermediate in situ from the more stable 3-Bromo-1-indanone. [, ] Secondly, the use of chiral amine catalysts enables high stereoselectivity in the Diels-Alder reaction, leading to the formation of multiple chiral centers in the final products. [, ] Lastly, the subsequent N-heterocyclic carbene-catalyzed benzoin condensation enables the efficient construction of the final fused indane ring system in a single reaction sequence. [, ] This cascade catalysis strategy provides a powerful tool for the synthesis of complex, chiral indane derivatives with potential applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)









![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)